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molecular formula C9H9BrS B1344159 1-Bromo-4-cyclopropylthiobenzene CAS No. 411229-63-5

1-Bromo-4-cyclopropylthiobenzene

Cat. No. B1344159
M. Wt: 229.14 g/mol
InChI Key: BIVPXDHUZDKZKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07943613B2

Procedure details

To a degassed solution of potassium tert-butoxide (2.08 g, 18.51 mmol) in dry dimethylsulphoxide (6 mL), 4-bromo-benzenethiol (3.5 g, 18.5 mmol) was added and the mixture was stirred for 15 min at ambient temperature under nitrogen. Bromocyclopropane (4.4 mL, 55.5 mmol) was added afterwards and the reaction mixture was heated at 80° C. for 24 h in a sealed vessel. The mixture was cooled, diluted with ether (150 mL) and washed with water (100 mL). The aqueous layer was extracted with ether (3×50 mL). Combined organic extracts were finally dried with anhydrous magnesium sulfate. 1-Bromo-4-cyclopropylsulfanyl-benzene was obtained after evaporation of the solvent as yellow liquid.
Quantity
2.08 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
4.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:5])([O-])C.[K+].[Br:7][C:8]1[CH:13]=[CH:12][C:11]([SH:14])=[CH:10][CH:9]=1.BrC1CC1>CS(C)=O.CCOCC>[Br:7][C:8]1[CH:13]=[CH:12][C:11]([S:14][CH:5]2[CH2:2][CH2:1]2)=[CH:10][CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
2.08 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
3.5 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)S
Name
Quantity
6 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
4.4 mL
Type
reactant
Smiles
BrC1CC1
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 15 min at ambient temperature under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated at 80° C. for 24 h in a sealed vessel
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
WASH
Type
WASH
Details
washed with water (100 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ether (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combined organic extracts were finally dried with anhydrous magnesium sulfate

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC1=CC=C(C=C1)SC1CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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